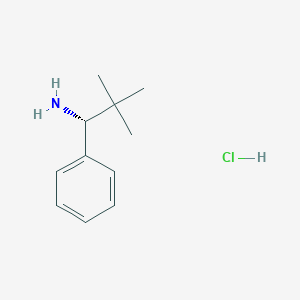

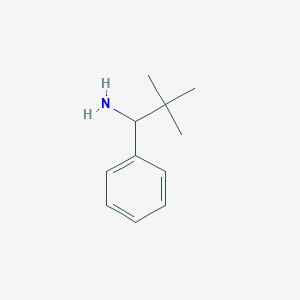

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOFDSTXFQCVDC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride physical properties

An In-depth Technical Guide Physicochemical Properties of (R)-2,2-Dimethyl-1-phenylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of this compound. As a chiral amine salt, a thorough understanding of its physicochemical characteristics is a prerequisite for its application in pharmaceutical research and development. This document details not only the fundamental properties but also the rigorous experimental methodologies required for their determination, ensuring data integrity and reproducibility. The protocols are presented from the perspective of established laboratory practices, emphasizing the causality behind experimental choices to ensure self-validating and trustworthy results.

Chemical Identity and Significance

This compound is the hydrochloride salt of the (R)-enantiomer of 2,2-dimethyl-1-phenylpropan-1-amine. The stereospecificity of the alpha-carbon is critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust characterization of the desired enantiomer is a cornerstone of drug development.

It is important to note the distinction between the specific enantiomeric salt and related compounds. The CAS number for the (R)-enantiomer hydrochloride is cited as 19068-35-0[1], while the free base (R)-amine is identified by CAS 3082-71-1.[2] The racemic hydrochloride salt is associated with CAS 69187-60-6. This guide focuses exclusively on the (R)-enantiomer hydrochloride salt.

Caption: Fig 1. Annotated Structure of (R)-2,2-Dimethyl-1-phenylpropan-1-amine HCl

Summary of Core Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound. Properties such as melting point and solubility are not fixed values but are dependent on purity and experimental conditions. The subsequent sections detail the authoritative methods for their precise determination.

| Property | Data | Source |

| Appearance | White to off-white powder or crystals | |

| Molecular Formula | C₁₁H₁₈ClN | [1] |

| Molecular Weight | 199.72 g/mol | [1] |

| Melting Point | Experimentally determined (See Section 3.2) | - |

| Aqueous Solubility | Experimentally determined (See Section 3.3) | - |

| Specific Optical Rotation | Experimentally determined (See Section 3.4) | - |

Experimental Characterization Protocols

The following sections provide detailed, field-proven methodologies for the characterization of critical physical properties.

Morphological Analysis: Appearance and Crystallinity

The compound is typically supplied as a white to off-white crystalline solid. While visual inspection confirms the basic appearance, it provides no information on the solid-state properties. For pharmaceutical applications, understanding the crystalline form (polymorphism) is critical as different polymorphs can exhibit different solubilities, stabilities, and bioavailability.

Expert Insight: Powder X-Ray Diffraction (PXRD) is the definitive technique for identifying the crystalline form. A consistent PXRD pattern between batches is a primary indicator of consistent manufacturing and provides a fingerprint for the specific polymorph, ensuring solid-state consistency.

Thermal Profile: Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a crucial indicator of identity and purity. A sharp, well-defined melting endotherm suggests a highly pure substance. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering superior accuracy and more information than traditional visual methods.

Protocol: DSC Thermal Analysis This protocol establishes a robust method for determining the thermal profile of the subject compound.

Caption: Fig 2. Experimental workflow for melting point determination via DSC.

Trustworthiness through Causality:

-

Why a hermetic seal? To prevent mass loss through sublimation prior to melting, which would invalidate the thermal data.

-

Why a controlled ramp rate (10°C/min)? This rate provides a good balance between resolution and experimental time. Faster rates can broaden peaks, while slower rates may not be necessary unless resolving complex thermal events.

-

Why an inert atmosphere? The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is melting, not decomposition. This protocol is self-validating: a sharp endotherm confirms high purity, while a broad or shouldered peak would trigger an investigation into impurities or polymorphism.

Solubility Profile: Thermodynamic Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The equilibrium or thermodynamic solubility is the most relevant measure for predicting in-vivo dissolution.

Protocol: Shake-Flask Equilibrium Solubility This method is designed to measure the true equilibrium solubility in an aqueous medium (e.g., phosphate-buffered saline pH 7.4).

Caption: Fig 3. Workflow for thermodynamic equilibrium solubility determination.

Expertise in Practice:

-

Why excess solid? To ensure that the solution remains saturated throughout the experiment, which is the definition of solubility.

-

Why 24-48 hours? Many crystalline compounds, especially salts, can take a significant amount of time to reach true thermodynamic equilibrium. Shorter incubation times risk measuring a kinetically-limited, non-representative value.

-

Why HPLC-UV? High-Performance Liquid Chromatography with UV detection provides the necessary specificity to quantify the analyte of interest without interference from potential excipients or degradants, ensuring an authoritative result.

Chiral Identity: Specific Optical Rotation

For an enantiomerically pure compound, optical rotation is a fundamental physical property that confirms its stereochemical identity and can be used as a quality control measure for chiral purity.

Protocol: Polarimetric Analysis This protocol outlines the standard procedure for measuring specific rotation.

Sources

Synthesis of (R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

An In-depth Technical Guide to the Synthesis of (R)-2,2-Dimethyl-1-phenylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing enantiomerically pure this compound, a valuable chiral building block in modern medicinal chemistry. The primary focus is on the contemporary and highly efficient method of asymmetric reductive amination, detailing the underlying principles, catalytic systems, and a step-by-step protocol. Additionally, the classical approach of chiral resolution of the corresponding racemic amine is discussed as a viable alternative. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical grounding and practical, field-proven insights for successful execution.

Introduction and Strategic Overview

(R)-2,2-Dimethyl-1-phenylpropan-1-amine is a chiral primary amine whose stereocenter and structural motif make it a key intermediate in the synthesis of various pharmacologically active molecules. The hydrochloride salt form enhances its stability and handling properties, making it ideal for downstream applications. The synthesis of such enantiopure amines is a critical challenge in pharmaceutical manufacturing, as the biological activity of a chiral drug is often confined to a single enantiomer.[1]

The selection of a synthetic strategy is paramount and is dictated by factors such as efficiency, scalability, cost, and stereochemical control. This guide will explore two principal methodologies:

-

Asymmetric Reductive Amination: A modern, atom-economical approach that directly converts a prochiral ketone into a chiral amine with high enantioselectivity using a chiral catalyst. This is the preferred and core method detailed in this guide.

-

Chiral Resolution via Diastereomeric Salt Formation: A classical and robust method that involves synthesizing the racemic amine, followed by separation of the enantiomers using a chiral resolving agent.

Core Directive: Asymmetric Reductive Amination

This pathway represents the state-of-the-art for producing the target compound, offering a direct and elegant route from a readily available starting material.

Principle and Mechanistic Insight

Asymmetric reductive amination is a powerful one-pot reaction that combines the formation of an imine from a ketone and an amine source with a subsequent, highly enantioselective reduction.[2][3] The key to success lies in the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the imine intermediate during the hydrogenation step.

The process begins with the reaction of 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone) with an amine source, such as ammonium acetate, to form an in-situ imine intermediate. A chiral transition metal complex, typically based on Ruthenium with a specialized phosphine ligand, then coordinates to this imine. Molecular hydrogen (H₂) acts as the reductant, and the chiral environment of the catalyst directs the hydride transfer to one face of the C=N double bond, yielding the desired (R)-enantiomer with high fidelity.

Figure 1: High-level workflow for the asymmetric synthesis.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is based on established principles of ruthenium-catalyzed asymmetric reductive amination of alkyl aryl ketones.[2]

Materials:

-

2,2-Dimethyl-1-phenylpropan-1-one (>95%)

-

Ammonium acetate (NH₄OAc)

-

[RuCl₂(p-cymene)]₂

-

Chiral Ligand (e.g., (R)-C3-TunePhos)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Isopropyl alcohol (IPA)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ and the chiral phosphine ligand in a 1:1.1 molar ratio. Add anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the active catalytic species.

-

Reaction Setup: To a high-pressure autoclave, add 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq) and ammonium acetate (10.0 eq).

-

Catalyst Addition: Transfer the pre-formed catalyst solution to the autoclave via cannula.

-

Hydrogenation: Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50 atm) and heat to the desired temperature (e.g., 60 °C).

-

Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via GC-MS or TLC.

-

Work-up: After cooling to room temperature and safely venting the hydrogen, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (R)-2,2-dimethyl-1-phenylpropan-1-amine as an oil.

-

Salt Formation: Dissolve the crude free-base amine in a minimal amount of isopropyl alcohol (IPA). While stirring, slowly add a stoichiometric amount of concentrated HCl.

-

Isolation: The hydrochloride salt will precipitate. Continue stirring in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold IPA, and dry under vacuum to yield the final product.

Alternative Pathway: Chiral Resolution

This classical method is a reliable, albeit less direct, alternative for obtaining the desired enantiomer. It relies on the physical separation of diastereomeric salts.[1][4]

Principle of Chiral Resolution

The process involves three main stages:

-

Synthesis of Racemic Amine: First, the racemic (±)-2,2-dimethyl-1-phenylpropan-1-amine is synthesized via a standard, non-chiral reductive amination.

-

Diastereomeric Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid (the resolving agent), such as D-(-)-tartaric acid. This reaction forms two diastereomeric salts: [(R)-amine-(D)-acid] and [(S)-amine-(D)-acid]. These diastereomers possess different physical properties, most notably solubility.

-

Separation and Liberation: Through fractional crystallization, the less soluble diastereomeric salt is selectively precipitated from the solution. This salt is then isolated, and the desired (R)-amine is liberated by treatment with a base to neutralize the resolving agent.

Figure 2: Workflow for the chiral resolution pathway.

Data Summary and Characterization

The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₈ClN | [5] |

| Molecular Weight | 199.72 g/mol | [5] |

| Appearance | White to off-white solid | --- |

| CAS Number (R)-isomer HCl | 19068-35-0 | [5] |

| CAS Number (R)-isomer free base | 3082-71-1 | [6] |

| Purity (Typical) | >95% | [5][6] |

| Storage | 2-8 °C | [5] |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): An achiral HPLC method is used to determine the chemical purity of the final product.

-

Chiral HPLC: This is the critical analysis for determining the enantiomeric excess (e.e.%) of the final product, confirming the success of the asymmetric synthesis or resolution.

-

Optical Rotation: The specific rotation [α]ᴅ is measured to confirm the stereochemical configuration.

Safety and Handling

Appropriate safety precautions must be observed throughout the synthesis.

-

Hazard Identification: The free amine and its hydrochloride salt may cause skin irritation, serious eye damage, and respiratory irritation. They are also harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash thoroughly after handling.

-

Reagent Hazards: Handle molecular hydrogen with extreme care due to its high flammability. All solvents and reagents should be handled according to their specific Safety Data Sheets (SDS).

References

-

PubChem. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

-

American Elements. (n.d.). 2,2-dimethyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemsrc. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. Retrieved from [Link]

-

Research Explorer. (n.d.). Novel Reductive Aminases for the Preparation of Chiral Amines. Retrieved from [Link]

-

University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chiral amines via reductive amination and rational design.... Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (1R)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride;CAS No.:19068-35-0 [chemshuttle.com]

- 6. (R)-2,2-dimethyl-1-phenylpropan-1-amine 95% | CAS: 3082-71-1 | AChemBlock [achemblock.com]

- 7. 2,2-Dimethyl-1-phenylpropan-1-amine | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, a chiral amine salt, is a molecule of significant interest in pharmaceutical research and development. Its stereospecific structure makes it a valuable building block in the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs). A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a comprehensive set of publicly available experimental spectra for this specific salt is not readily accessible, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound dictates its unique spectroscopic fingerprint. The molecule comprises a chiral benzylic amine center, a bulky tert-butyl group, and a phenyl ring. The hydrochloride salt form, where the amine nitrogen is protonated to form an ammonium cation with a chloride counter-ion, significantly influences the spectral features, particularly in NMR and IR spectroscopy.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For amine hydrochlorides, the choice of solvent is critical, as protic solvents can lead to the exchange of the ammonium protons. Aprotic polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred for observing these labile protons.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad singlet | 3H | -N⁺H ₃ | The protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to quadrupolar relaxation and potential exchange. The chemical shift is highly dependent on concentration and temperature. |

| ~7.3 - 7.5 | Multiplet | 5H | Phenyl-H | The five protons of the monosubstituted benzene ring will appear in the aromatic region. The multiplet pattern arises from complex spin-spin coupling. |

| ~4.5 - 4.8 | Singlet | 1H | Cα-H | The benzylic proton is adjacent to the electron-withdrawing ammonium group and the phenyl ring, causing a significant downfield shift. Due to the absence of adjacent protons, it is expected to be a singlet. |

| ~0.9 - 1.1 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region, characteristic of this sterically hindered group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Temperature: 25 °C

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Figure 3. Plausible fragmentation pathway for (R)-2,2-Dimethyl-1-phenylpropan-1-amine in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality assessment in research and industrial settings. This technical guide outlines the expected ¹H NMR, ¹³C NMR, IR, and MS data based on fundamental principles and analysis of related structures. The protonated amine functionality in the hydrochloride salt significantly influences the spectroscopic features, providing clear diagnostic markers. Researchers working with this compound can use this guide as a predictive framework to interpret their experimental data, ensuring the integrity and purity of their materials.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

The New Guard: A Technical Guide to the Application of Novel Chiral Amines in Asymmetric Synthesis

Abstract

Chirality is a fundamental principle in drug discovery and fine chemical synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties. Chiral amines, in particular, represent a "privileged" class of compounds, serving as indispensable building blocks for pharmaceuticals and as highly effective catalysts for asymmetric transformations. While classic chiral amines have a storied history, the frontiers of modern synthesis demand catalysts and intermediates with greater efficacy, broader substrate scope, and novel reactivity. This technical guide explores the landscape of novel chiral amines, detailing their rational design, synthesis, and transformative applications in asymmetric catalysis and pharmaceutical development. We provide field-proven insights into their mechanisms, practical experimental protocols, and a comparative analysis of their performance, offering a strategic resource for researchers and professionals in chemical and pharmaceutical development.

Introduction: Beyond the Classics

For decades, workhorse molecules like proline and cinchona alkaloids have been central to the field of organocatalysis, enabling a vast number of asymmetric reactions. However, limitations such as high catalyst loadings, restricted substrate scope, and sometimes moderate stereoselectivity have driven the pursuit of new chiral amine scaffolds. The "novel" chiral amines discussed herein are not merely incremental improvements; they represent new paradigms in catalyst design, often incorporating unique structural motifs like C2-symmetry, spirocyclic rigidity, and axial chirality to exert precise stereocontrol.

These advanced architectures offer distinct advantages:

-

Enhanced Steric Shielding: Precisely positioned bulky groups create a well-defined chiral pocket, forcing substrates to approach in a specific orientation, thus maximizing enantioselectivity.

-

Bifunctional Activation: Many modern chiral amines incorporate secondary functionalities, such as hydrogen-bond donors (thioureas, amides), which work in concert with the amine to activate both the nucleophile and the electrophile simultaneously.

-

Novel Reactivity Modes: The unique electronic and steric properties of these amines have unlocked new types of asymmetric transformations that were previously challenging or impossible.

This guide will delve into three prominent classes of novel chiral amines, showcasing their synthetic utility and the mechanistic principles that underpin their success.

Emerging Architectures in Chiral Amine Catalysis

The innovation in chiral amine design has led to several powerful new classes of organocatalysts. Below, we examine three exemplary scaffolds that have demonstrated broad applicability and exceptional performance.

C2-Symmetric Amines: The Power of Symmetry

The concept of C2-symmetry, where a molecule is unchanged by a 180° rotation, is a powerful strategy in catalyst design. It reduces the number of possible transition states, often leading to higher and more predictable enantioselectivity. Recently developed C2-symmetric chiral bifunctional triamines, synthesized from readily available α-amino acids, have shown exceptional performance in challenging reactions like the aldol addition of cyclic ketones to isatins. The design features two identical chiral centers, creating a robust and well-defined catalytic environment that enhances reaction rates and selectivity.

Spirocyclic Amines: Rigidity for Unwavering Control

Spirocycles, which feature two rings connected by a single common atom, introduce conformational rigidity into a catalyst's structure. This rigidity is highly advantageous as it minimizes non-productive catalytic pathways and locks the chiral environment into an optimal geometry for stereochemical induction. Novel chiral spirocyclic naphthylamines and phosphoric acids have been designed and applied successfully in a range of enantioselective transformations. These catalysts have proven effective in reactions like the asymmetric hydrogenation of challenging diarylmethanimines and palladium-catalyzed allylic substitutions, delivering products with excellent enantiomeric excess (% ee).

Axially Chiral Amines: Chirality Without a Stereocenter

Axial chirality, arising from hindered rotation around a bond axis (atropisomerism), offers a unique approach to catalyst design that does not rely on traditional tetrahedral stereocenters. This field has rapidly expanded beyond the classic BINOL and BINAP ligands. Organocatalysis using novel axially chiral amines has become a powerful tool for constructing other axially chiral compounds, a motif of growing importance in medicinal chemistry and materials science. These catalysts have enabled the enantioselective synthesis of complex biaryls and N-arylurazoles through sophisticated desymmetrization and kinetic resolution processes.

Core Applications in Asymmetric Synthesis

Novel chiral amines function primarily through two covalent activation modes: enamine catalysis and iminium ion catalysis . The choice of pathway depends on the substrate and the reaction type.

Caption: General catalytic cycles for enamine and iminium ion activation.

-

Enamine Catalysis: A chiral secondary amine condenses with a saturated aldehyde or ketone. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), forming a highly nucleophilic enamine intermediate that readily attacks electrophiles.

-

Iminium Ion Catalysis: The amine catalyst reacts with an α,β-unsaturated carbonyl compound. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), forming an electrophilic iminium ion that is highly susceptible to attack by nucleophiles at the β-position.

Benchmark Reaction: The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction. Organocatalysis with novel chiral amines, particularly diarylprolinol silyl ethers, has revolutionized this transformation, allowing for the addition of aldehydes to nitroalkenes with exceptional stereocontrol. These catalysts are highly effective in creating products with vicinal stereocenters, which are common motifs in pharmaceuticals.

Table 1: Performance Comparison of Chiral Amines in the Michael Addition of Aldehydes to trans-β-Nitrostyrene

| Entry | Catalyst (mol%) | Aldehyde | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | (S)-Proline (20) | Propanal | 48 | 75 | 95:5 | 97 |

| 2 | (S)-Diphenylprolinol Silyl Ether (5) | n-Pentanal | 24 | 85 | 94:6 | 98 |

| 3 | (S)-Diphenylprolinol Silyl Ether (10) | Isovaleraldehyde | 72 | 91 | >99:1 | >99 |

| 4 | C2-Symmetric Triamine (10) | Cyclohexanone | 24 | 95 | 92:8 | 96 |

Data compiled from representative literature. Conditions may vary. dr = diastereomeric ratio, ee = enantiomeric excess.

The superior performance of the diphenylprolinol silyl ether catalyst, even at lower loadings, is evident. Its bulky diphenyl and silyl groups create a highly effective chiral pocket that dictates the facial selectivity of the incoming electrophile, resulting in near-perfect enantio- and diastereocontrol.

Case Study: The Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings, which are prevalent in alkaloid natural products and pharmaceutical agents. Chiral primary amines, often used in combination with a thiourea moiety, have emerged as superb catalysts for this transformation. They operate via a dual-activation mechanism.

(R)-2,2-Dimethyl-1-phenylpropan-1-amine: A Technical Guide to its Applications in Asymmetric Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,2-Dimethyl-1-phenylpropan-1-amine is a chiral amine that has emerged as a valuable tool in the field of organic chemistry, particularly in asymmetric synthesis. Its sterically demanding tert-butyl group, positioned adjacent to the chiral center, plays a crucial role in directing the stereochemical outcome of reactions. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this versatile chiral building block, with a focus on its utility as a chiral auxiliary and resolving agent in the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients (APIs).

Molecular Structure and Properties:

-

IUPAC Name: (R)-2,2-dimethyl-1-phenylpropan-1-amine[1]

-

CAS Number: 3082-71-1[1]

-

Appearance: Typically a colorless to yellow oil or solid.

-

Key Feature: The presence of a bulky tert-butyl group and a phenyl group attached to the stereogenic center. This steric hindrance is fundamental to its effectiveness in inducing asymmetry.

Core Applications in Asymmetric Synthesis

The primary utility of (R)-2,2-Dimethyl-1-phenylpropan-1-amine lies in its ability to control the formation of new stereocenters. This is predominantly achieved through two key strategies: its use as a chiral resolving agent and its role as a chiral auxiliary.

Chiral Resolving Agent

Chiral resolution is a classical yet widely practiced method for separating a racemic mixture into its constituent enantiomers.[3] This technique leverages the formation of diastereomers, which possess different physical properties and can therefore be separated.

(R)-2,2-Dimethyl-1-phenylpropan-1-amine, being a chiral base, is particularly effective for the resolution of racemic acids. The process involves the formation of diastereomeric salts through an acid-base reaction. The differing solubilities of these salts in a given solvent allow for their separation by fractional crystallization.[4][5]

Generalized Workflow for Chiral Resolution:

The process of using a chiral amine like (R)-2,2-Dimethyl-1-phenylpropan-1-amine to resolve a racemic acid is a well-established procedure.

Caption: Workflow for chiral resolution of a racemic acid.

Protocol for Chiral Resolution of a Racemic Carboxylic Acid:

-

Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add an equimolar amount of (R)-2,2-Dimethyl-1-phenylpropan-1-amine.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization.

-

Isolation: Isolate the crystalline salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched carboxylic acid.

-

Extraction: Extract the free acid into an organic solvent. The chiral amine can be recovered from the aqueous layer by basification and extraction.

Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct a reaction towards the formation of a single enantiomer.[6] The auxiliary is removed after the desired stereocenter has been established.

(R)-2,2-Dimethyl-1-phenylpropan-1-amine can be converted into a variety of chiral auxiliaries, most commonly amides, which are then used in stereoselective reactions such as alkylations, aldol reactions, and Michael additions.[7][8] The bulky tert-butyl group effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face.

Mechanism of Stereodirection:

Caption: General scheme for using a chiral auxiliary.

Applications in Pharmaceutical Synthesis

Chiral amines are critical building blocks for a vast number of active pharmaceutical ingredients (APIs).[9] The ability to introduce chirality in a controlled manner is essential, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Synthesis and Availability

(R)-2,2-Dimethyl-1-phenylpropan-1-amine is commercially available from various chemical suppliers.[1][11] For laboratory and industrial-scale applications, its synthesis can be achieved through several routes. A common approach involves the asymmetric reduction of the corresponding ketimine or the resolution of the racemic amine. Biocatalytic methods using transaminases are also becoming increasingly prevalent for the synthesis of chiral amines, offering a green and efficient alternative to classical chemical methods.[9]

Representative Synthetic Procedures:

While detailed, validated protocols for the specific synthesis of (R)-2,2-Dimethyl-1-phenylpropan-1-amine were not found in the provided search results, general procedures for related transformations are well-documented in the chemical literature.

General Procedure for Reductive Amination: [12]

-

Imine Formation: A carbonyl compound (in this case, 2,2-dimethyl-1-phenylpropan-1-one) is reacted with an amine source (e.g., ammonia or a protected amine) in an appropriate solvent to form the corresponding imine.

-

Reduction: The imine is then reduced to the amine. For asymmetric synthesis, this step would employ a chiral reducing agent or a chiral catalyst to selectively form the (R)-enantiomer.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified, typically by extraction and chromatography or distillation.

General Procedure for Diastereomeric Salt Resolution: [4]

-

Salt Formation: The racemic amine is dissolved in a solvent and treated with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid).

-

Crystallization: The diastereomeric salts are allowed to crystallize. One diastereomer will typically be less soluble and will precipitate out of the solution.

-

Isolation and Liberation: The crystalline salt is filtered, and the free amine is liberated by treatment with a base (e.g., NaOH). The now enantiomerically enriched amine is then extracted and purified.

Conclusion

(R)-2,2-Dimethyl-1-phenylpropan-1-amine is a powerful and versatile tool for the modern synthetic chemist. Its well-defined stereochemistry and significant steric bulk make it an excellent choice for applications as both a chiral resolving agent for racemic acids and a precursor to effective chiral auxiliaries. These applications are of paramount importance in the pharmaceutical industry and academic research, where the precise control of stereochemistry is often a critical determinant of biological activity and therapeutic success. As the demand for enantiomerically pure compounds continues to grow, the utility of robust and reliable chiral building blocks like (R)-2,2-Dimethyl-1-phenylpropan-1-amine is set to increase.

References

-

Advanced ChemBlocks. (R)-2,2-dimethyl-1-phenylpropan-1-amine 95%.

-

ChemShuttle. (1R)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride.

-

Wikipedia. Chiral resolution.

-

The Royal Society of Chemistry. Supporting Information - Contents.

-

Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers.

-

Wikipedia. Chiral auxiliary.

-

Chiralpedia. Part 6: Resolution of Enantiomers.

-

PubChem. (R)-2,2-dimethyl-1-phenylpropan-1-amine.

-

PubChem. 2,2-Dimethyl-1-phenylpropan-1-amine.

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.

-

Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

-

AMERICAN ELEMENTS. 2,2-dimethyl-1-phenylpropan-1-amine.

-

TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.

-

Sigma-Aldrich. 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride.

-

Benchchem. A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Phenylpropanal.

-

MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.

-

MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update.

Sources

- 1. (R)-2,2-dimethyl-1-phenylpropan-1-amine 95% | CAS: 3082-71-1 | AChemBlock [achemblock.com]

- 2. 2,2-Dimethyl-1-phenylpropan-1-amine | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]

- 11. (1R)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride;CAS No.:19068-35-0 [chemshuttle.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Safe Handling of Phenylpropanolamine and Its Derivatives in a Research Setting

Abstract

This guide provides a comprehensive framework for the safe handling, use, and disposal of phenylpropanolamine (PPA) and its structural derivatives. Tailored for researchers, chemists, and drug development professionals, this document synthesizes critical toxicological data, regulatory standards, and field-proven laboratory practices. The core objective is to instill a deep understanding of the causality behind safety protocols, thereby fostering a proactive safety culture. Methodologies for risk assessment, implementation of engineering and administrative controls, selection of personal protective equipment (PPE), and emergency response are detailed.

Introduction: Understanding the Compound Class

Phenylpropanolamine (PPA), also known as norephedrine, is a sympathomimetic amine that has seen wide application as a nasal decongestant and appetite suppressant.[1][2] Its derivatives are a broad class of phenethylamine compounds actively investigated for various pharmacological properties. These compounds primarily act by stimulating the release of endogenous norepinephrine and, to a lesser extent, dopamine.[1][3] This mechanism, while therapeutically relevant, is also the root of their toxicological profile, which necessitates stringent safety and handling protocols.

Historically, PPA was a common ingredient in over-the-counter (OTC) medications before studies linked it to an increased risk of hemorrhagic stroke, leading to its removal from the market by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5] For laboratory professionals, this history underscores that even compounds once considered safe for public consumption can pose significant risks, especially in the concentrated forms used in research. This guide addresses the imperative for rigorous safety measures grounded in a thorough understanding of the pharmacology and toxicology of this chemical class.

Pharmacology and Toxicology: The 'Why' Behind the Precautions

A foundational principle of laboratory safety is understanding the intrinsic hazards of a substance. For PPA and its derivatives, the primary risks stem from their sympathomimetic activity, which mimics the effects of the "fight or flight" response.

2.1 Mechanism of Action

PPA and its analogs are indirect-acting sympathomimetics.[6] They function primarily as norepinephrine-releasing agents from adrenergic nerve terminals.[1][3] This surge in norepinephrine activates α- and β-adrenergic receptors, leading to physiological effects such as:

-

Vasoconstriction: Narrowing of blood vessels, which can cause a rapid increase in blood pressure.[3]

-

Cardiac Stimulation: Increased heart rate and contractility.[3]

-

Central Nervous System (CNS) Stimulation: Effects ranging from mild alertness to restlessness, tremors, and, at high doses, seizures.

The potency and selectivity for norepinephrine versus dopamine release can vary significantly between different derivatives, altering the specific toxicological profile.

2.2 Toxicological Hazards

Occupational exposure to PPA derivatives can mimic the effects of an overdose. The primary concern is acute cardiovascular and neurological toxicity.

-

Acute Hypertension: The most frequent adverse effect is a sudden, severe increase in blood pressure, often accompanied by a severe headache.[4]

-

Cardiovascular Events: Tachycardia, arrhythmias, and, in severe cases, myocardial infarction can occur.

-

Neurological Events: High-level exposure can lead to seizures, and most critically, intracranial hemorrhage (stroke).[4]

-

Dermal and Mucous Membrane Irritation: As with many amine compounds, PPA derivatives can be irritating to the skin, eyes, and respiratory tract.

Understanding these severe potential outcomes is critical for appreciating the necessity of the engineering controls and PPE discussed in subsequent sections.

Hazard Identification and Risk Assessment

A robust safety protocol begins with a thorough and documented risk assessment for every experiment involving PPA derivatives. This process is mandated by OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7]

3.1 The Risk Assessment Workflow

A systematic approach ensures all potential hazards are identified and controlled.

Caption: A workflow for conducting a chemical risk assessment.

3.2 Key Information Sources The foundation of any risk assessment is reliable data.

-

Safety Data Sheet (SDS): Every chemical should have an accompanying SDS, which provides critical information on hazards, handling, and emergency measures.[8]

-

NIOSH Pocket Guide to Chemical Hazards: This guide provides key safety data for a wide range of chemicals.[9]

-

Peer-Reviewed Literature: Toxicological studies and case reports can provide in-depth information on the specific hazards of novel derivatives.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, exposure must be minimized through robust engineering and administrative controls. This follows the established hierarchy of controls recommended by NIOSH.[10]

4.1 Engineering Controls

These are physical changes to the workspace that isolate personnel from hazards.

-

Chemical Fume Hoods: All work with PPA derivatives that could generate dust, aerosols, or vapors—including weighing, transferring, and preparing solutions—must be conducted in a certified chemical fume hood.[11] Horizontal laminar flow hoods must not be used as they blow contaminants towards the user.[12]

-

Ventilated Enclosures: For operations involving small quantities of powder, a ventilated balance enclosure or powder containment hood provides excellent protection during weighing.

-

Secondary Containment: Use trays or bins made of a compatible material to contain spills and prevent the spread of contamination.[13]

4.2 Administrative Controls

These are work policies and procedures that reduce exposure.

-

Designated Areas: Clearly mark areas where PPA derivatives are stored and handled. Access to these areas must be restricted to authorized and trained personnel.[14]

-

Minimization: Only purchase and use the smallest quantity of the chemical necessary for the experiment.[13]

-

Hygiene Practices: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[11] Hands must be washed thoroughly with soap and water after handling chemicals, even if gloves were worn.[15][16]

-

Training: All personnel must receive documented training on the specific hazards of PPA derivatives and the procedures outlined in the laboratory's SOP before beginning work.[17]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. Its selection must be based on the specific tasks outlined in the risk assessment.

5.1 PPE Selection Protocol

Caption: Decision tree for selecting appropriate PPE.

5.2 Detailed PPE Specifications

-

Hand Protection: Wear compatible chemical-resistant gloves.[18] Nitrile gloves are generally suitable for incidental contact. For extended work or spill cleanup, heavier gloves (e.g., neoprene over nitrile) may be required. Always wear two pairs of gloves when handling potent compounds.[19] Inspect gloves for tears or holes before use and remove them carefully to avoid contaminating skin.[16]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[12] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Body Protection: A lab coat is required. Ensure it is fully buttoned.[11] For large-scale operations, a chemically resistant apron or gown may be necessary. Lab coats used when handling hazardous drugs should be laundered by a commercial service, not at home.[15]

-

Respiratory Protection: If engineering controls (like a fume hood) are not feasible or fail, respiratory protection is required. The choice of respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor cartridges) must be based on the risk assessment and a formal respiratory protection program.

Storage and Handling Procedures

Proper storage and handling are crucial to prevent accidental release and degradation of the material.

6.1 Storage

-

Store PPA derivatives in a cool, dry, well-ventilated area away from incompatible materials.[18]

-

Keep containers tightly closed and clearly labeled with the chemical identity and appropriate hazard warnings.[17][20]

-

Store in a locked safety cabinet or a restricted-access room to prevent unauthorized access.[20]

-

Protect from light, as some derivatives may be light-sensitive, leading to degradation and loss of potency.[21]

6.2 Handling Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for a common laboratory procedure, integrating the safety principles discussed.

-

Preparation:

-

Don all required PPE (double nitrile gloves, lab coat, splash goggles).

-

Prepare the work surface inside a chemical fume hood by lining it with plastic-backed absorbent paper.[16]

-

Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, waste container) within the hood to minimize movement in and out of the containment area.[19]

-

-

Weighing:

-

Use a dedicated spatula for the PPA derivative.

-

Carefully transfer the desired amount of solid from the stock container to a weigh boat. Perform this action slowly to minimize the generation of airborne dust.

-

Close the primary stock container immediately after dispensing.

-

-

Solubilization:

-

Place the weigh boat containing the powder into the destination flask.

-

Add the solvent slowly, rinsing the weigh boat to ensure a complete transfer.

-

Use a magnetic stir bar or gentle swirling to dissolve the compound. Do not use sonication unless performed within a closed container to prevent aerosolization.

-

-

Cleanup:

-

Dispose of the used weigh boat, absorbent paper, and outer pair of gloves in a designated, sealed hazardous waste container located within the fume hood.[14]

-

Wipe down the spatula and any affected surfaces with an appropriate decontamination solution (e.g., 70% ethanol), disposing of the wipes in the hazardous waste container.

-

Remove the inner gloves and wash hands thoroughly.

-

Spill and Exposure Procedures

Immediate and correct response to an emergency is critical to minimizing harm. All personnel must be trained on these procedures.

7.1 Emergency Response Flowchart

Caption: Flowchart for responding to chemical spills or exposures.

7.2 Personnel Exposure Protocol

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[16][22] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[23][24] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[22] If they are having trouble breathing, call for emergency medical assistance.

-

Ingestion: Do not induce vomiting.[23] Rinse the mouth with water and seek immediate medical attention.[25]

In all cases of exposure, consult the SDS and provide it to the attending medical personnel.

Waste Disposal

Pharmaceutical research generates various waste streams that must be managed in compliance with federal and local regulations to protect human health and the environment.[26]

-

Regulatory Framework: The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[26][27] Many pharmaceutical wastes are considered hazardous.

-

Waste Segregation:

-

Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weigh boats must be collected in a dedicated, clearly labeled hazardous waste container.[14] The container must be kept closed except when adding waste.[28]

-

Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and labeled hazardous waste container.

-

Sharps: Needles and syringes must be disposed of in a designated sharps container.

-

-

Prohibition of Sewer Disposal: Hazardous waste pharmaceuticals are strictly prohibited from being disposed of down the drain.[29] This is to prevent the contamination of waterways.

-

Final Disposal: All hazardous waste must be disposed of through the institution's certified hazardous waste management program.

Conclusion

The safe handling of phenylpropanolamine and its derivatives is not merely a matter of following rules but of understanding the inherent risks and implementing a multi-layered system of controls. The sympathomimetic nature of these compounds presents significant acute cardiovascular and neurological hazards that must be respected. By integrating a thorough risk assessment into every experimental plan, prioritizing engineering and administrative controls, and using appropriate PPE as a final barrier, researchers can effectively mitigate these risks. A culture of safety, built on expertise, rigorous procedure, and continuous vigilance, is the ultimate guarantor of a safe and productive research environment.

References

-

Phenylpropanolamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Lake, C. R., et al. (1990). Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. The American Journal of Medicine, 89(2), 195-208. [Link]

-

Phenylpropanolamine. (n.d.). AERU - University of Hertfordshire. Retrieved January 21, 2026, from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aichem. Retrieved January 21, 2026, from [Link]

-

Material Safety Data Sheets Phenylpropanolamine Hydrochloride. (n.d.). Cleanchem Laboratories. Retrieved January 21, 2026, from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

-

Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved January 21, 2026, from [Link]

-

NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved January 21, 2026, from [Link]

-

Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 21, 2026, from [Link]

-

Managing Hazardous Drug Exposures: Information for Healthcare Settings. (n.d.). CDC. Retrieved January 21, 2026, from [Link]

-

Proper handling of chemicals in the clinical laboratory. (2015). ResearchGate. [Link]

-

Pharmaceutical Waste Regulations: Policy and Procedure. (n.d.). Daniels Health. Retrieved January 21, 2026, from [Link]

-

What is the mechanism of Phenylpropanolamine Hydrochloride? (2024). Patsnap Synapse. [Link]

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety, University of Kentucky. Retrieved January 21, 2026, from [Link]

-

eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved January 21, 2026, from [Link]

-

Phenylpropanolamine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Arnold, A. (1989). Sympathomimetic amines. PubMed. [Link]

-

Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023). Federal Register. [Link]

-

Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved January 21, 2026, from [Link]

-

Material Safety Data Sheet. (n.d.). Tri-iso. Retrieved January 21, 2026, from [Link]

-

Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer. [Link]

-

Approval Process for Handling Particularly Hazardous Substances in Laboratories. (n.d.). eLabNext. Retrieved January 21, 2026, from [Link]

-

NIOSH Table 1,2 & 3. (2019). Environmental Health & Safety, University of Rochester. [Link]

-

Phenylpropanolamine (Proin). (2001). Veterinary Partner - VIN. [Link]

-

USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019). VelocityEHS. [Link]

-

Appendix L – What to Do in a Chemical Emergency. (n.d.). EPA. Retrieved January 21, 2026, from [Link]

-

Phenylpropanolamine (PPA) Information Page. (n.d.). FDA. Retrieved January 21, 2026, from [Link]

-

Waste Management Requirements for Pharmaceutical Waste. (2023). MCF Environmental Services. [Link]

-

Chemical Safety Guide, 5th Ed. (n.d.). ORS, NIH. Retrieved January 21, 2026, from [Link]

-

What to Do in a Chemical Emergency. (2024). CDC. [Link]

-

Material Safety Data Sheet. (2005). ScienceLab.com. [Link]

-

EPA Final Rule on Hazardous Waste Pharmaceuticals. (n.d.). Medical-Waste-Disposal.com. Retrieved January 21, 2026, from [Link]

-

Tenny, S., & Boktor, S. W. (2023). Sympathomimetics. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 4. Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpropanolamine (PPA) Information Page | FDA [fda.gov]

- 6. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. Federal Register :: Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings [federalregister.gov]

- 11. Approval Process for Handling Particularly Hazardous Substances in Laboratories | Lab Manager [labmanager.com]

- 12. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 13. ors.od.nih.gov [ors.od.nih.gov]

- 14. uspnf.com [uspnf.com]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. safety.rochester.edu [safety.rochester.edu]

- 17. ehs.com [ehs.com]

- 18. biosynth.com [biosynth.com]

- 19. ashp.org [ashp.org]

- 20. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 21. Phenylpropanolamine (Proin) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 22. diplomatacomercial.com [diplomatacomercial.com]

- 23. cleanchemlab.com [cleanchemlab.com]

- 24. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 25. spectrumchemical.com [spectrumchemical.com]

- 26. rxdestroyer.com [rxdestroyer.com]

- 27. danielshealth.com [danielshealth.com]

- 28. securewaste.net [securewaste.net]

- 29. mcfenvironmental.com [mcfenvironmental.com]

A Technical Guide to the Stereochemical Stability of 2,2-Dimethyl-1-phenylpropan-1-amine: Principles and Practices in Racemization Analysis

Abstract

The stereochemical integrity of chiral amines is a cornerstone of modern pharmaceutical development. As active pharmaceutical ingredients (APIs) or key chiral building blocks, their propensity to racemize can directly impact therapeutic efficacy and safety. This guide provides an in-depth technical exploration of the principles, contributing factors, and experimental methodologies for studying the racemization of 2,2-dimethyl-1-phenylpropan-1-amine. We delve into the mechanistic underpinnings of amine racemization, present a detailed protocol for kinetic analysis using chiral High-Performance Liquid Chromatography (HPLC), and offer field-proven insights into data interpretation and troubleshooting. This document is intended for researchers, chemists, and drug development professionals dedicated to ensuring the stereochemical quality and stability of chiral pharmaceutical compounds.

Introduction: The Imperative of Stereochemical Stability

Chirality is a fundamental property of molecules that governs their interaction with the inherently chiral environment of biological systems. In pharmaceuticals, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic activity, while the other may be inactive or, in some cases, responsible for adverse effects.[1] Chiral amines are a particularly important class of compounds, present in over 40% of pharmaceuticals.[2] Therefore, ensuring that an enantiomerically pure amine remains in its desired form throughout synthesis, formulation, and storage is a critical aspect of drug development.

Racemization, the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal quantities of both enantiomers, represents a loss of stereochemical information and a potential degradation of the API.[3][4] This guide focuses on 2,2-dimethyl-1-phenylpropan-1-amine , a chiral primary amine featuring a sterically demanding tert-butyl group adjacent to the stereocenter.[5] Understanding the kinetics and mechanisms of its racemization is essential for predicting its shelf-life, defining appropriate storage conditions, and developing robust manufacturing processes.

Mechanistic Foundations of Amine Racemization

The racemization of a chiral amine requires the temporary removal or flattening of the stereocenter, allowing for re-formation of the chiral center with equal probability from either face. For primary amines like the topic compound, two principal mechanisms are generally considered.

Racemization via Imine Intermediate

This is a common pathway, particularly in the presence of transition metal catalysts or under thermal stress.[6][7] The process involves a reversible dehydrogenation of the amine at the chiral carbon to form a planar, achiral imine intermediate. Subsequent non-enantiospecific hydrogenation or reduction of this imine regenerates the amine as a racemic mixture.[4][7]

Caption: Racemization pathway via a planar imine intermediate.

Racemization via Carbanion Intermediate

Under basic conditions, racemization can occur through the deprotonation of the hydrogen atom at the chiral center (the α-proton).[3] This generates a planar, achiral carbanion intermediate. Reprotonation can then occur from either side of the planar carbanion, leading to the formation of both enantiomers.[3][8] The stability of this carbanion is enhanced by adjacent electron-withdrawing groups, such as the phenyl ring in the topic compound.

Key Factors Influencing Racemization Rates

The rate of racemization is not an intrinsic constant but is highly dependent on the chemical environment. Understanding these dependencies is crucial for controlling stereochemical stability.

-

Temperature: As with most chemical reactions, the rate of racemization increases with temperature. Harsh thermal conditions can provide the activation energy needed to overcome the inversion barrier of the chiral center.[3] This relationship is quantitatively described by the Arrhenius equation, making temperature a critical parameter to control during manufacturing and storage.

-

Presence of Catalysts: Transition metals are well-known to catalyze the racemization of amines, often by facilitating the formation of an imine intermediate.[9] Palladium, Iridium, and Nickel-based catalysts are frequently employed for this purpose, sometimes even under relatively mild conditions.[10][11][12] It is therefore critical to ensure the effective removal of such metal catalysts following synthetic steps.

-

pH and Solvent: The presence of strong acids or bases can significantly accelerate racemization.[3] Bases can promote the formation of carbanion intermediates, while acidic conditions can also facilitate racemization, depending on the specific substrate and mechanism.[13] The polarity and protic nature of the solvent can also influence reaction rates by stabilizing intermediates or transition states.

Experimental Protocol: Kinetic Analysis of Racemization

This section outlines a robust, self-validating protocol for determining the rate of racemization of (R)-2,2-dimethyl-1-phenylpropan-1-amine under specific thermal conditions. The primary analytical technique employed is chiral HPLC, which allows for the direct measurement of the enantiomeric excess (e.e.) of the sample over time.

Caption: Experimental workflow for kinetic racemization study.

Objective

To determine the pseudo-first-order rate constant (k_obs) and the racemization rate constant (k_rac) for (R)-2,2-dimethyl-1-phenylpropan-1-amine in toluene at 100°C.

Materials and Equipment

-

Compound: Enantiomerically pure (>99% e.e.) (R)-2,2-dimethyl-1-phenylpropan-1-amine.

-

Solvent: Anhydrous toluene.

-

Equipment:

-

Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent).

-

UV detector for HPLC.

-

Thermostatted heating block or oil bath.

-

2 mL screw-cap vials with PTFE septa.

-

Volumetric flasks and precision syringes.

-

Inert gas supply (Nitrogen or Argon).

-

Experimental Procedure

-

Solution Preparation: Prepare a 5.0 mg/mL stock solution of the (R)-amine in anhydrous toluene. Rationale: Toluene is a high-boiling, non-polar solvent that allows for thermal studies without participating in the reaction.

-

Aliquotting: Dispense 1.0 mL of the stock solution into five separate 2 mL vials. Purge the headspace of each vial with nitrogen before sealing tightly. Rationale: An inert atmosphere prevents potential oxidative side reactions at elevated temperatures.

-

Time Zero (t=0) Sample: Immediately take one vial as the t=0 reference. Cool it to room temperature and dilute an aliquot appropriately for HPLC analysis.

-

Heating: Place the remaining four vials into the heating block pre-heated to a constant 100°C.

-

Time-Course Sampling: At specified time points (e.g., 2, 6, 12, and 24 hours), remove one vial from the heating block. Immediately quench the reaction by placing the vial in an ice bath. Rationale: Rapid cooling effectively stops the racemization process, ensuring the measured e.e. accurately reflects that specific time point.

-

HPLC Analysis: For each time point, dilute an aliquot of the sample to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis. Inject onto the chiral column and record the chromatogram. The mobile phase and flow rate should be optimized to achieve baseline separation of the two enantiomers. (e.g., Hexane/Isopropanol with 0.1% Diethylamine).

Data Analysis and Interpretation

The data obtained from the chiral HPLC analysis will be the peak areas for the (R) and (S) enantiomers at each time point.

-

Calculate Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

-

Determine the Rate Constant: Racemization follows pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined from the slope of the line when plotting the natural logarithm of the enantiomeric excess ratio against time.

-

ln(e.e._t / e.e._0) = -k_obs * t

-

Where e.e._t is the e.e. at time t, and e.e._0 is the e.e. at time 0.

-

-

Calculate the Racemization Rate Constant (k_rac): The rate constant for the conversion of one enantiomer into the other (k_rac) is half of the observed rate constant.[4]

-

k_rac = k_obs / 2

-

Sample Data Presentation

The results of the kinetic study should be summarized in a clear, tabular format.

| Time (hours) | Temperature (°C) | % (R)-enantiomer | % (S)-enantiomer | Enantiomeric Excess (e.e.) % | ln(e.e._t / e.e._0) |

| 0 | 100 | 99.6 | 0.4 | 99.2 | 0.00 |

| 2 | 100 | 91.5 | 8.5 | 83.0 | -0.17 |

| 6 | 100 | 78.2 | 21.8 | 56.4 | -0.56 |

| 12 | 100 | 64.1 | 35.9 | 28.2 | -1.26 |

| 24 | 100 | 53.5 | 46.5 | 7.0 | -2.65 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Field Insights

This guide has detailed the fundamental principles and a practical, robust methodology for the study of racemization in 2,2-dimethyl-1-phenylpropan-1-amine. The experimental protocol described provides a self-validating system for generating reliable kinetic data, which is indispensable for predicting the long-term stereochemical stability of this chiral building block.

Key Insights for Drug Development Professionals:

-

Mechanism is Context-Dependent: The dominant racemization pathway can shift based on process conditions. The risk of metal-catalyzed racemization should be mitigated by stringent control and clearance of catalysts, while the risk of base-catalyzed racemization requires careful control of pH.

-

Forced Degradation Studies: The described protocol is effectively a forced degradation study. Performing such studies at various temperatures allows for the construction of an Arrhenius plot to extrapolate degradation rates to standard storage conditions (e.g., 25°C).

-

Beyond the Amine: While this guide focuses on a specific primary amine, the principles and workflow are broadly applicable to other chiral amines, alcohols, and compounds susceptible to racemization. The key is the selection of a suitable chiral analytical method to monitor the loss of enantiopurity over time.

By systematically evaluating stereochemical stability, researchers and developers can build quality into their products, ensuring that the final pharmaceutical agent is safe, effective, and stable throughout its lifecycle.

References

- Benchchem Technical Support Center. (2025).

- Jiang, C., & Cheng, G. (2013). Racemization of Amines and Related Derivatives Leading to Their Dynamic Kinetic Resolution. Current Organic Chemistry, 17(11), 1225-1234.

- Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007).

- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.

- ResearchGate. (n.d.).

- NIH. (n.d.). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions.

- Ingenta Connect. (2013). Racemization of Amines and Related Derivatives Leading to Their Dynamic Kinetic Resolution.

- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

- The University of Manchester. (n.d.).

- Azov, V. A. (n.d.).

- ResearchGate. (2025).

- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86, 2458-2473.

- PubChem. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-amine.

- MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.

- NIH. (2025).

- Benchchem. (n.d.). 2-Amino-2-methyl-1-phenylpropan-1-ol.

- American Elements. (n.d.). 2,2-dimethyl-1-phenylpropan-1-amine.

- ResearchGate. (2025).

Sources

- 1. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. 2,2-Dimethyl-1-phenylpropan-1-amine | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 11. Racemization of Amines and Related Derivatives Leading to Their D...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-Phenylglycinol-Derived Chiral Auxiliaries

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a drug molecule is often confined to a single enantiomer. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in chemical reactions.[1] By temporarily attaching a chiral molecule to a prochiral substrate, one can effectively direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse.

While (R)-2,2-Dimethyl-1-phenylpropan-1-amine is not a widely documented chiral auxiliary, the closely related (R)-phenylglycinol has proven to be a versatile and highly effective chiral auxiliary in a multitude of asymmetric transformations. This guide will provide a detailed overview of the applications and protocols for (R)-phenylglycinol and its derivatives in asymmetric synthesis.

Part 1: The (R)-Phenylglycinol Auxiliary: A Versatile Tool for Stereocontrol

(R)-phenylglycinol is an attractive chiral auxiliary due to its ready availability from the chiral pool, its rigid structure which allows for effective facial shielding, and the presence of both a hydroxyl and an amino group which can be used for attachment and further synthetic manipulations. A common derivative used in asymmetric synthesis is the corresponding oxazolidine, formed by the condensation of (R)-phenylglycinol with a ketone or aldehyde. This rigidifies the structure and provides a reliable platform for stereoselective reactions.

Mechanism of Stereocontrol: The Role of Chelation and Steric Hindrance

The effectiveness of (R)-phenylglycinol-derived auxiliaries stems from their ability to form rigid, chelated intermediates that effectively block one face of a reactive species, such as an enolate. The phenyl group of the auxiliary typically orients itself to create significant steric hindrance, forcing an incoming electrophile to approach from the opposite, less hindered face. This principle is fundamental to achieving high diastereoselectivity in reactions such as enolate alkylations and aldol additions.

Part 2: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of (R)-phenylglycinol-derived auxiliaries is the asymmetric alkylation of enolates derived from carboxylic acids. This method allows for the synthesis of α-substituted chiral carboxylic acids, which are valuable building blocks in natural product synthesis and medicinal chemistry.

Workflow for Asymmetric Alkylation

Caption: Workflow for Asymmetric Alkylation using an (R)-Phenylglycinol-derived auxiliary.

Protocol: Asymmetric Alkylation of a Propionate Equivalent